molecular formula C8H15Cl2N3 B6208896 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride CAS No. 1158571-97-1

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

Cat. No. B6208896
CAS RN: 1158571-97-1
M. Wt: 224.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride, also known as AMPDA, is an organic compound used in scientific research and laboratory experiments. It is a white, crystalline powder that is soluble in water and has a molecular weight of 236.17 g/mol. Its chemical formula is C7H12Cl2N2. AMPDA is an important reagent in organic synthesis and has a variety of applications in the field of biochemistry and physiology.

Mechanism of Action

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride acts as an inhibitor of enzymes by binding to their active sites and blocking their activity. It also binds to proteins, forming a complex that can be used to study the structure and function of proteins. In addition, it can be used to study the binding of drugs to their targets.
Biochemical and Physiological Effects
3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride has been used to study the biochemical and physiological effects of drugs on cells and tissues. It has been used to study the effects of drugs on cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of drugs on the immune system, cardiovascular system, and nervous system.

Advantages and Limitations for Lab Experiments

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a useful reagent for laboratory experiments due to its low cost and easy availability. It is also relatively safe to use, and its effects on cells and tissues can be studied in a relatively short time. However, it is not suitable for use in clinical trials due to its lack of specificity and potential toxicity.

Future Directions

There are a number of potential future directions for the use of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride in scientific research. These include the development of new inhibitors of enzymes, the study of drug-protein interactions, and the study of the effects of drugs on the immune system, cardiovascular system, and nervous system. Additionally, 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride could be used to study the folding of proteins and their interactions with other molecules, as well as to study the biochemical and physiological effects of drugs on cells and tissues. Finally, it could be used to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride can be synthesized by reacting pyridine-2-carbaldehyde with dimethylamine in the presence of anhydrous aluminum chloride and a catalytic amount of pyridine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then precipitated from the reaction mixture and dried.

Scientific Research Applications

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is used in a variety of scientific research applications including enzyme inhibition, protein crystallization, and drug screening. It has been used to study the structure and function of proteins, to identify novel inhibitors of enzymes, and to study the binding of drugs to their targets. It has also been used in the study of the folding of proteins and their interactions with other molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves the reaction of 2-chloro-3-(dimethylamino)pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "2-chloro-3-(dimethylamino)pyridine", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-chloro-3-(dimethylamino)pyridine with formaldehyde and ammonium chloride in methanol to form 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.", "Step 2: Reduce 3-(aminomethyl)-N,N-dimethylpyridin-2-amine with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acidify the amine with hydrochloric acid to form 3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride." ] }

CAS RN

1158571-97-1

Product Name

3-(aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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